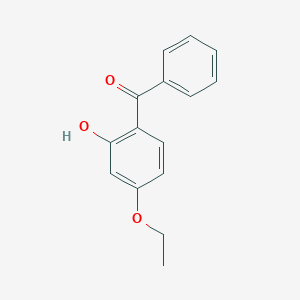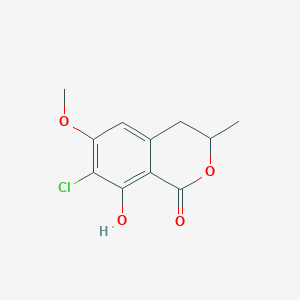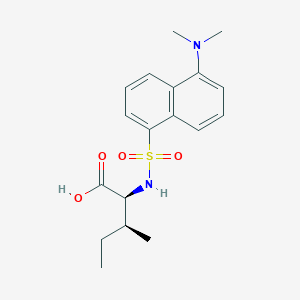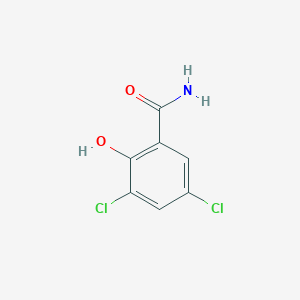
2,2-Bis(trimethylsilyl)acetamide
Overview
Description
2,2-Bis(trimethylsilyl)acetamide is an organosilicon compound with the chemical formula C₈H₂₁NOSi₂. It is a colorless liquid that is soluble in various organic solvents but reacts rapidly with moisture and solvents containing hydroxyl and amino groups . This compound is widely used in analytical chemistry to increase the volatility of analytes, particularly for gas chromatography . Additionally, it is employed in organic synthesis to introduce the trimethylsilyl protecting group .
Preparation Methods
2,2-Bis(trimethylsilyl)acetamide is prepared by treating acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction can be represented as follows: [ \text{MeC(O)NH}_2 + 2 \text{SiMe}_3\text{Cl} + 2 \text{Et}_3\text{N} \rightarrow \text{MeC(OSiMe}_3\text{)NSiMe}_3 + 2 \text{Et}_3\text{NHCl} ] In this reaction, acetamide reacts with trimethylsilyl chloride to form this compound and triethylammonium chloride as a byproduct .
Chemical Reactions Analysis
2,2-Bis(trimethylsilyl)acetamide undergoes several types of chemical reactions, primarily involving the formation of trimethylsilyl ethers. For example, its reaction with alcohols produces the corresponding trimethylsilyl ether and acetamide as a byproduct : [ 2 \text{ROH} + \text{MeC(OSiMe}_3\text{)NSiMe}_3 \rightarrow \text{MeC(O)NH}_2 + 2 \text{ROSiMe}_3 ] This compound is also used as a silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . It can act as a Bronsted base precursor in Tsuji–Trost reactions .
Scientific Research Applications
2,2-Bis(trimethylsilyl)acetamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating reagent to protect functional groups during synthesis.
Analytical Chemistry: It serves as a derivatization reagent in gas chromatography and liquid chromatography to generate volatile derivatives.
Biochemistry: It is employed to modify biomolecules, enhancing their stability and detection sensitivity in proteomics and metabolomics research.
Pharmaceutical Chemistry: It is used in drug molecule design and synthesis to improve solubility, stability, and bioavailability.
Mechanism of Action
Comparison with Similar Compounds
2,2-Bis(trimethylsilyl)acetamide is similar to other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl trifluoromethanesulfonate . it is unique in its ability to silylate a wide range of functional groups under mild conditions, making it a versatile reagent in organic synthesis and analytical chemistry . Other similar compounds include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Used for silylation of hydroxyl groups.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications.
Properties
IUPAC Name |
2,2-bis(trimethylsilyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi2/c1-11(2,3)8(7(9)10)12(4,5)6/h8H,1-6H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVMCQUOSYOQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470929 | |
| Record name | bistrimethylsilylacetamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17879-45-7 | |
| Record name | bistrimethylsilylacetamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)




